N-(6-Chloro-3-formylpyridin-2-yl)pivalamide
Overview
Description
“N-(6-Chloro-3-formylpyridin-2-yl)pivalamide” is a chemical compound with the CAS Number: 127446-34-8 . It has a molecular weight of 240.69 and a linear formula of C11H13ClN2O2 .
Synthesis Analysis
The synthesis of this compound involves a reaction with n-butyllithium in tetrahydrofuran at -20℃ for 3 hours . After the addition of DMF, the reaction is allowed to warm to room temperature . The reaction mixture is then quenched with 0.5 M HCl . The crude material is purified by recrystallization from EtOAc and hexanes .Molecular Structure Analysis
The molecular structure of “N-(6-Chloro-3-formylpyridin-2-yl)pivalamide” is represented by the linear formula C11H13ClN2O2 . The compound has a mono-isotopic mass of 240.066559 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-(6-Chloro-3-formylpyridin-2-yl)pivalamide” include a reaction with n-butyllithium in tetrahydrofuran at -20℃ for 3 hours . After the addition of DMF, the reaction is allowed to warm to room temperature . The reaction mixture is then quenched with 0.5 M HCl .Physical And Chemical Properties Analysis
“N-(6-Chloro-3-formylpyridin-2-yl)pivalamide” is a solid at room temperature . It has a boiling point of 428.6C at 760 mmHg and a melting point of 137-139C .Scientific Research Applications
Synthesis and Chemical Reactions
Nucleophilic Behavior and Synthesis of Complex Molecules : The behavior of related compounds towards active electrophilic compounds has been studied, demonstrating strong nucleophilic behavior. This has led to the synthesis of complex molecules with potential antibacterial evaluation, showcasing the role of such compounds in the development of new antibacterial agents (Abeer N. Al-Romaizan, 2019).
Hydrolysis of Pivalamide Derivatives : Research has identified a simple methodology for pivalamide hydrolysis using Fe(NO3)3 in MeOH. This highlights the chemical versatility and reactivity of pivalamide derivatives, which could be essential for synthetic chemistry applications (V. Bavetsias, E. Henderson, E. McDonald, 2004).
Biological Activities and Applications
- Anticancer Chemotherapy Potential : Certain derivatives have shown specific cytotoxicity on CHO cells, suggesting their potential as candidates for anticancer chemotherapy. The presence of specific substituents has been hypothesized to be responsible for strong nonclastogenic cytotoxicity, highlighting the medicinal chemistry applications of these compounds (Y. Benchabane et al., 2009).
Catalytic and Material Applications
- Coordination Polymers and Catalysis : The assembly of heterometallic coordination polymers from trigonal trinuclear blocks and polypyridine spacers has been explored. These materials show diverse topological, sorption, and catalytic properties, indicating their potential in material science and catalysis (S. Sotnik et al., 2015).
Photochemical Properties
- Photochemical Activity : Amidate-bridged diplatinum(II) entities linked to Ru(bpy)3(2+)-type derivatives have been studied for their photochemical properties. This research underscores the potential of such compounds in developing photoactive materials and in the study of photoinduced processes (Masanari Hirahara et al., 2011).
Reactivity in the Dark
- Reactive Oxygen Species Generation : Studies have shown that certain derivatives can generate reactive oxygen species in the dark when reacting with NADH. This property is crucial for designing pharmaceutical compounds that can control ROS levels in vivo, indicating their importance in medicinal chemistry and drug design (Mitsuru Nonogawa et al., 2007).
Safety And Hazards
The compound has been classified with the signal word "Warning" . The hazard statements associated with it are H315-H317-H319-H335 , indicating that it can cause skin irritation, allergic skin reactions, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P280-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes .
properties
IUPAC Name |
N-(6-chloro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-11(2,3)10(16)14-9-7(6-15)4-5-8(12)13-9/h4-6H,1-3H3,(H,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIICTFBNRXNRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC(=N1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563218 | |
Record name | N-(6-Chloro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70563218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Chloro-3-formylpyridin-2-yl)pivalamide | |
CAS RN |
127446-34-8 | |
Record name | N-(6-Chloro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70563218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(6-chloro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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